molecular formula C8H12N2 B3059446 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 137415-93-1

8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B3059446
CAS No.: 137415-93-1
M. Wt: 136.19 g/mol
InChI Key: QWEDJXAYDSRUJW-UHFFFAOYSA-N
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Description

8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C₈H₁₂N₂. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can have different functional groups attached to the core structure .

Scientific Research Applications

8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: This is the parent compound, which shares the core structure but lacks the methyl group at the 8-position.

    Tetrahydroimidazo[1,2-a]pyridine: Similar to the parent compound but with additional hydrogenation.

    Pyrido[1,2-a]pyrimidine: A related compound with a different ring structure.

Uniqueness: 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-2-5-10-6-4-9-8(7)10/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEDJXAYDSRUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN2C1=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439875
Record name 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137415-93-1
Record name 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 g of 8-methylimidazo[1,2-a]pyridine [3-1] was dissolved in 20 mL of 1-butanol, and a catalytic amount of Raney nickel of was added thereto. The mixture was stirred under a hydrogen atmosphere (5 atmospheric pressure) at 65° C. for 4 days. After cooling the reaction mixture back to room temperature, the insolubles were filtered through celite, and washed with methanol. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography, to obtain 823.3 mg of 8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [46-1].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 2
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 3
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 4
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 5
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

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